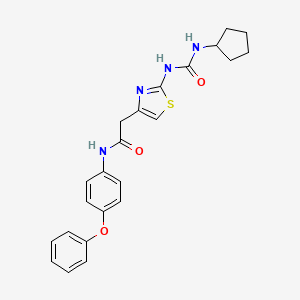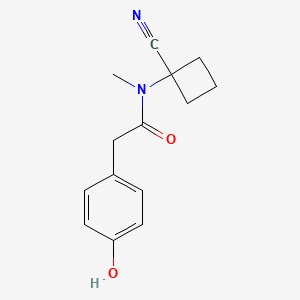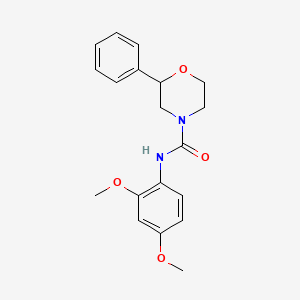
N-methyl-N'-2-naphthylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N’-2-naphthylbenzenecarboximidamide” is a biochemical used for proteomics research . It has a molecular formula of C18H16N2 and a molecular weight of 260.33 .
Synthesis Analysis
While specific synthesis methods for “N-methyl-N’-2-naphthylbenzenecarboximidamide” were not found, a study on the synthesis of N-methylated polypeptides provides some insight . The synthesis and ring-opening polymerization (ROP) of α-substituted and N-methylated N-carboxyanhydrides (NCAs) of several amino acids were investigated . The study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Applications De Recherche Scientifique
Supramolecular Chemistry and Molecular Devices : NDIs, including N-methyl-N'-2-naphthylbenzenecarboximidamide, are integral in supramolecular chemistry. They're used in host-guest complexes for molecular switching devices like catenanes and rotaxanes, as well as in the development of ion-channels through ligand gating (Kobaisi et al., 2016).
Sensory Applications : NDIs are employed in sensory applications, particularly as gelators for detecting aromatic systems and in the design of sensors. This utility is enhanced by their interaction with various chemical entities and their ability to undergo anion-π interactions (Kobaisi et al., 2016).
Photophysical Characterization : NDI derivatives are studied for their photophysical properties. Research has shown that different molecular arrangements in the crystalline lattice of these compounds significantly impact their emission properties, including fluorescence features (Grepioni et al., 2015).
Catalysis and Oxidation Processes : These compounds are also involved in catalytic processes. Studies have been conducted on the oxidation of alkylaromatic hydrocarbons to hydroperoxides, with N-hydroxyimides (a group that includes NDI derivatives) acting as catalysts (Dobras & Orlińska, 2018).
Biomedical Applications : NDIs, due to their ability to intercalate with DNA, have potential in medicinal applications. Their interaction with DNA and their photophysical properties make them candidates for anticancer agents and cellular imaging (Banerjee et al., 2013).
Environmental Monitoring : These compounds are also useful in environmental monitoring, particularly in assessing the in-situ degradation of hydrocarbons in contaminated aquifers. Specific metabolites of NDI derivatives can serve as biomarkers for active biodegradation processes (Young & Phelps, 2004).
Propriétés
IUPAC Name |
N'-methyl-N-naphthalen-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-19-18(15-8-3-2-4-9-15)20-17-12-11-14-7-5-6-10-16(14)13-17/h2-13H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSJQWBTBXCNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2761519.png)
![5-[(dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one](/img/structure/B2761521.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)
![Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate](/img/structure/B2761525.png)

![Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate](/img/structure/B2761529.png)

![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)
![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)


![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2761540.png)